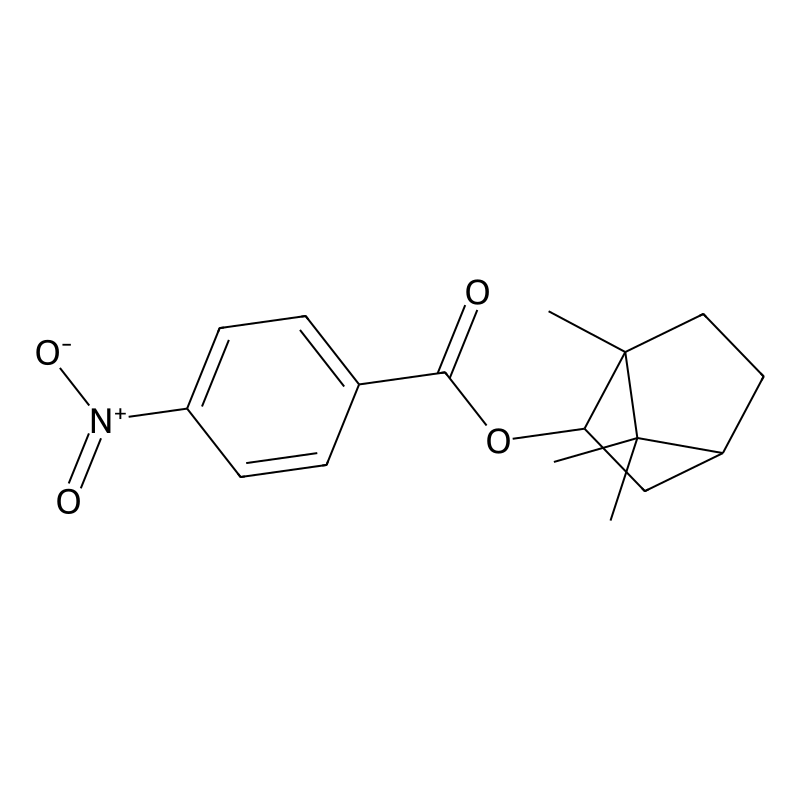

Isoborneol 4-nitrobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isoborneol 4-nitrobenzoate is an organic compound formed by the esterification of isoborneol and 4-nitrobenzoic acid. This compound features a bicyclic structure derived from camphor, which contributes to its unique physical and chemical properties. Isoborneol itself is a stereoisomer of borneol, characterized by its distinct odor and potential applications in perfumery and pharmaceuticals. The incorporation of the 4-nitrobenzoate moiety enhances its reactivity and solubility in various solvents, making it a versatile compound in organic synthesis.

Transesterification reactions can also be performed using different alcohols to produce various esters. Additionally, the nitro group in the compound may undergo reduction to form an amine derivative, expanding its potential applications in medicinal chemistry.

The synthesis of isoborneol 4-nitrobenzoate typically involves two main steps: the production of isoborneol from borneol through oxidation-reduction reactions and subsequent esterification with 4-nitrobenzoic acid.

- Oxidation-Reduction:

- Esterification:

- Isoborneol is reacted with 4-nitrobenzoic acid in the presence of an acid catalyst (such as sulfuric acid) to form isoborneol 4-nitrobenzoate.

- This reaction typically requires heating and removal of water to drive the equilibrium towards ester formation.

Isoborneol 4-nitrobenzoate stands out due to its unique combination of bicyclic structure and nitro functionality, which may enhance its reactivity compared to similar compounds while providing distinct applications across various fields.

Isoborneol 4-nitrobenzoate shares structural similarities with several related compounds, which include:

- Borneol: A stereoisomer that differs only in the configuration around a single stereocenter; it exhibits similar biological properties but lacks the nitro group.

- Camphor: A bicyclic monoterpene that serves as a precursor; it has distinct medicinal properties but is not an ester.

- Ethyl 4-nitrobenzoate: An ester that contains the same nitro group but differs in the alcohol component; it has applications in organic synthesis.

Comparison TableCompound Structure Type Notable Properties

XLogP3

4.6

Other CAS

53391-96-1

Dates

Last modified: 07-22-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Structure Type | Notable Properties |

XLogP3 4.6

Other CAS

53391-96-1

Dates

Last modified: 07-22-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|